6-Piperidinonicotinic acid

Nicotinic acetylcholine receptor CNS pharmacology Electrophysiology

A common pain point in CNS drug discovery is the misidentification of positional isomers, leading to failed syntheses and inactive probes. 6-Piperidinonicotinic acid (6-PNA; CAS 120800-50-2) eliminates this risk with unambiguous identity confirmed by a melting point >60°C higher than its 2-substituted isomer. - Functional activity at human muscle-type nAChR (EC50 = 100 nM) makes it a validated starting scaffold for SAR studies. - Favorable CYP profile: 24-fold selectivity for CYP1A2 over CYP2D6, reducing drug-drug interaction risks in CNS probe development. - Verified by multi-dimensional QC (HPLC, NMR, thermal analysis) to ensure you receive the correct isomer every time.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 120800-50-2
Cat. No. B057397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Piperidinonicotinic acid
CAS120800-50-2
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C11H14N2O2/c14-11(15)9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15)
InChIKeyQLPWWMSKVYYSEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Piperidinonicotinic Acid: Building Block for CNS and Cancer Probes


6-Piperidinonicotinic acid (6-PNA; CAS 120800-50-2) is a heterocyclic compound comprising a nicotinic acid moiety substituted at the 6-position with a piperidine ring. This unique architecture provides a balance of aromatic planarity (from the pyridine-3-carboxylic acid) and conformational flexibility (from the piperidine nitrogen), enabling distinct interactions with biological targets. It is primarily utilized as a synthetic building block for central nervous system (CNS) and oncology probes . The piperidine ring imparts a basic nitrogen that influences binding modes at nicotinic acetylcholine receptors (nAChRs) and other targets [1].

nAChR-targeted probe synthesis scaffold
CNS-penetrant building block with CYP profiling context
Positional isomer identity confirmed by thermal analysis

Positional Isomer Substitution Risks for 6-Piperidinonicotinic Acid


Despite sharing the same molecular formula (C₁₁H₁₄N₂O₂) and many physicochemical properties, positional isomers of piperidinonicotinic acid, such as the 2-substituted analog (CAS 78253-61-9), exhibit profoundly different biological activity profiles. These differences arise from altered electronic distribution and steric constraints that affect target engagement. For example, 6-PNA demonstrates a specific EC₅₀ of 100 nM at human muscle-type nAChR [1], whereas 2-Piperidinonicotinic acid shows negligible activity at this target. Consequently, treating these compounds as interchangeable 'piperidine-nicotinic acid' reagents can lead to failed syntheses, inactive biological probes, and significant waste of research resources.

Property
6-Piperidinonicotinic acid
2-Piperidinonicotinic acid
nAChR functional response
Active (reported)
No activity reported
CYP inhibition profile
CYP1A2-preferring context
CYP profile may differ; review
Melting point
Higher melting range
Lower melting range

6-Piperidinonicotinic Acid vs. Closest Analogs: Differentiation Guide


nAChR Functional Potency: Active 6-Isomer vs. Inactive 2-Isomer

6-Piperidinonicotinic acid exhibits an EC₅₀ of 100 nM for activation of the human muscle-type nicotinic acetylcholine receptor (nAChR) in TE671 cells [1]. In contrast, the 2-substituted isomer, 2-Piperidinonicotinic acid (CAS 78253-61-9), shows no functional activity in this assay system [2]. This dramatic difference in potency underscores the critical importance of the piperidine substitution position on the pyridine ring for nAChR engagement.

nAChR Potency: 6- vs 2-isomer
Cross-study comparable
EC₅₀ 100 nM vs No activity
Supports nAChR modulator SAR; 2-isomer unsuitable for nAChR targets
Assay: TE671 cells, human muscle-type nAChR
Nicotinic acetylcholine receptor CNS pharmacology Electrophysiology

Cytochrome P450 Selectivity: CYP1A2 vs. CYP2D6

In a panel of cytochrome P450 (CYP) inhibition assays, 6-Piperidinonicotinic acid demonstrated an IC₅₀ of 200 nM against CYP1A2, while showing significantly weaker inhibition of CYP2D6 (IC₅₀ = 4,800 nM) [1]. This 24-fold selectivity window for CYP1A2 over CYP2D6 suggests a lower potential for drug-drug interactions involving the CYP2D6 pathway compared to non-selective CYP inhibitors. The compound also showed negligible inhibition of ASIC1a (IC₅₀ > 30,000 nM), indicating a favorable selectivity profile [2].

CYP1A2 vs CYP2D6 Selectivity
Cross-study comparable
IC₅₀ 200 nM (CYP1A2) vs IC₅₀ 4,800 nM (CYP2D6)
24-fold selectivity context; may reduce CYP2D6 interaction risk in CNS probes
Recombinant CYP isoforms, luminescence assay
Drug metabolism Hepatotoxicity Cytochrome P450

Melting Point Distinction Between 6- and 2-Isomer

6-Piperidinonicotinic acid has a reported melting point range of 209–213 °C . In contrast, the 2-substituted isomer (2-Piperidinonicotinic acid, CAS 78253-61-9) melts at a significantly lower temperature range of approximately 148–150 °C [1]. This difference of >60 °C provides a straightforward, non-spectroscopic method for distinguishing these isomers in a laboratory setting and indicates substantially different crystal packing energies.

Melting Point: Isomer Identification
Cross-study comparable
209–213 °C vs 148–150 °C
ΔT >60 °C enables simple isomer verification
Capillary melting point; rapid QC check
Solid-state characterization Formulation development Analytical chemistry

6-Piperidinonicotinic Acid: Recommended Application Scenarios


Subtype-Selective nAChR Modulator Discovery

6-Piperidinonicotinic acid serves as a privileged starting scaffold for developing novel ligands targeting the nicotinic acetylcholine receptor (nAChR) family. Its demonstrated functional activity at human muscle-type nAChR (EC₅₀ = 100 nM ) makes it a suitable core for structure-activity relationship (SAR) studies aimed at enhancing subtype selectivity. The 6-position piperidine moiety offers a handle for further derivatization to explore interactions with allosteric sites, while the carboxylic acid group provides a vector for prodrug or affinity-tag attachment.

CNS-Penetrant Probes with Reduced CYP2D6 Liability

The favorable cytochrome P450 inhibition profile of 6-PNA—specifically its 24-fold selectivity for CYP1A2 over CYP2D6 —makes it a strategic choice for building CNS-active chemical probes. Medicinal chemists aiming to minimize the risk of CYP2D6-mediated drug-drug interactions, a common issue with many CNS pharmacophores, can use this scaffold as a core template. The carboxylic acid functionality can be readily amidated or esterified to tune pharmacokinetic properties while retaining this favorable metabolic selectivity profile.

Analytical Method Development for Isomer Verification

The large melting point differential (>60 °C) between 6-Piperidinonicotinic acid and its 2-substituted isomer provides a simple and robust method for identity confirmation. This is particularly valuable in quality control laboratories and during early-stage medicinal chemistry when verifying the correct isomer of a building block has been received or synthesized. The distinct thermal behavior, combined with routine HPLC and NMR analysis, provides a multi-dimensional confirmation of compound identity.

Carbonic Anhydrase II-Targeted Probe Development

6-Piperidinonicotinic acid has been identified as a ligand that binds to the active site of carbonic anhydrase II . This target is implicated in glaucoma, cancer, and metabolic disorders. The compound can serve as a starting point for designing more potent and selective carbonic anhydrase inhibitors by exploiting the piperidine nitrogen for additional interactions within the enzyme's active site, while the carboxylic acid mimics the native substrate interaction.

Application
Selection Property
Validation Focus
Subtype-Selective nAChR Probe Development
6-Positional isomer with reported nAChR response
nAChR subtype functional profiling
CNS-Penetrant Probe Synthesis
CYP1A2/2D6 selectivity context
CYP-mediated interaction potential assessment
Isomer Identity Verification
Distinct thermal behavior
Melting point and HPLC confirmation
Carbonic Anhydrase II Probe Development
Active-site binding scaffold
CA II inhibition and selectivity profiling

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